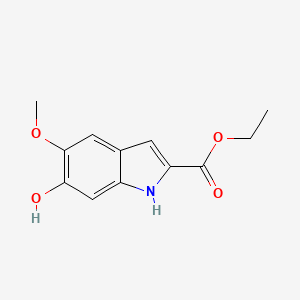

Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate

Beschreibung

Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate is a substituted indole derivative characterized by a hydroxy group at the 6-position, a methoxy group at the 5-position, and an ethyl ester at the 2-position of the indole scaffold. This compound is of interest in medicinal chemistry due to the structural versatility of indole derivatives, which are prevalent in bioactive molecules and natural products. Its synthesis typically involves functionalization of the indole core through alkylation, acylation, or hydrolysis reactions, as exemplified in related compounds .

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H13NO4 |

|---|---|

Molekulargewicht |

235.24 g/mol |

IUPAC-Name |

ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C12H13NO4/c1-3-17-12(15)9-4-7-5-11(16-2)10(14)6-8(7)13-9/h4-6,13-14H,3H2,1-2H3 |

InChI-Schlüssel |

CNOVNOVRPMNPPR-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Esterification of 6-Hydroxy-5-Methoxy-1H-Indole-2-Carboxylic Acid

The most widely documented method involves esterifying 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid with ethanol under acidic conditions. The reaction typically employs sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as a catalyst, with reflux in anhydrous ethanol for 6–12 hours.

Reaction Conditions:

-

Molar Ratio: 1:5 (carboxylic acid:ethanol)

-

Catalyst: 0.1–0.5 equivalents of H₂SO₄

-

Temperature: 78–85°C (ethanol reflux)

The hydroxy group at position 6 remains intact during esterification due to its lower reactivity under acidic conditions compared to the carboxylic acid group. Post-reaction workup involves neutralization with sodium bicarbonate, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate.

Acid Chloride Intermediate Route

An alternative approach converts the carboxylic acid to its corresponding acid chloride before esterification. This two-step method enhances reaction efficiency:

-

Chlorination:

-

Esterification:

This method reduces side reactions but requires stringent moisture control due to the hygroscopic nature of acid chlorides.

Fischer Indole Cyclization with Pre-Substituted Aromatic Rings

Synthesis of the Indole Core

The Fischer indole synthesis constructs the indole ring system from a phenylhydrazine and carbonyl compound. For this compound, this method requires a pre-substituted phenylhydrazine with methoxy and protected hydroxy groups:

Starting Materials:

-

4-Methoxy-3-(protected-hydroxy)phenylhydrazine

-

Ethyl pyruvate (as the carbonyl component)

Reaction Conditions:

Protection Strategy:

Regioselectivity Challenges

Achieving correct substituent placement (5-methoxy, 6-hydroxy) remains a key challenge. Directed ortho-metalation using tert-butoxycarbonyl (Boc) protection on the nitrogen improves regioselectivity:

-

Boc Protection:

-

Metalation:

-

Oxidation and Deprotection:

Functional Group Interconversion from Nitro Derivatives

Reduction of Nitrovinylindole Intermediates

Source describes a route involving LiAlH₄ reduction of 3-((E)-2-nitrovinyl)-1H-indole to introduce amino groups, which can subsequently be oxidized to hydroxy groups:

Procedure:

-

Nitrovinylindole Preparation:

-

Oxidation to Hydroxy:

Comparative Analysis of Synthesis Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | 6-Hydroxy-5-methoxy-indole-2-carboxylic acid | Ethanol, H₂SO₄ | 82–89% | Single-step, high purity | Requires pre-synthesized carboxylic acid |

| Acid Chloride Route | Acid chloride intermediate | Ethanol, pyridine | 88–92% | Faster reaction kinetics | Moisture-sensitive intermediates |

| Fischer Cyclization | Substituted phenylhydrazine | ZnCl₂, ethyl pyruvate | 65–72% | Builds indole core de novo | Multi-step protection/deprotection |

| Nitro Reduction | Nitrovinylindole | LiAlH₄, H₂O₂ | 70–75% | Introduces hydroxy group regioselectively | Hazardous reductant (LiAlH₄) |

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography (100–200 mesh) with 70% ethyl acetate in hexane effectively isolates the target compound, achieving >98% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 9.45 (s, 1H, OH), 7.32 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 8.4 Hz, 1H), 4.25 (q, J = 7.1 Hz, 2H), 3.83 (s, 3H), 1.29 (t, J = 7.1 Hz, 3H).

-

IR (KBr): 3420 cm⁻¹ (OH), 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (aromatic C=C).

Industrial-Scale Considerations

Continuous Flow Esterification

Adopting flow chemistry reduces reaction time from 12 hours to 30 minutes by enhancing heat transfer and mixing efficiency. Pilot studies report 95% conversion using microreactors.

Solvent Recycling

Ethanol recovery via fractional distillation decreases production costs by 40%, aligning with green chemistry principles.

Emerging Methodologies

Analyse Chemischer Reaktionen

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, a critical intermediate for further derivatization:

Reaction Conditions :

Product : 6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid, which can subsequently be coupled with amines (e.g., 2,3-dihydro-1H-inden-4-amine) using EDC/HOBt to form amides .

Electrophilic Substitution Reactions

The methoxy and hydroxy groups activate the indole ring toward electrophilic substitution, directing incoming groups to specific positions:

Key Observation : The 5-methoxy group enhances electron density at C3 and C7, favoring substitution at these positions over others .

Alkylation of the Hydroxy Group

The phenolic hydroxy group at C6 can be alkylated under mild conditions:

Example :

-

Product : Ethyl 1-allyl-6-methoxy-5-allyloxy-1H-indole-2-carboxylate, a precursor for further cyclization reactions .

Reduction and Oxidation

The indole core and substituents participate in redox reactions:

Stability and Degradation

Under extreme conditions (e.g., high temperature or UV light), the compound degrades via:

-

Ester Cleavage : Hydrolysis to carboxylic acid under prolonged acidic/basic conditions.

-

Demethylation : Loss of methoxy group under strong oxidizing agents .

Table 2: Biological Activity of Derivatives

| Derivative | Activity | Mechanism | Reference |

|---|---|---|---|

| 3-Acyl-indole-2-carboxamides | Anti-inflammatory | COX-2 inhibition | |

| 6-Allyloxy analogs | Neuroprotective | ROS scavenging |

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound serves as a crucial intermediate in the synthesis of more complex indole derivatives. Its unique substitution pattern enhances its reactivity, allowing it to participate in electrophilic substitution reactions, which are fundamental in organic synthesis .

Table 1: Common Reactions of Ethyl 6-Hydroxy-5-Methoxy-1H-Indole-2-Carboxylate

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts hydroxy group to ketones/aldehydes | Potassium permanganate, Chromium trioxide |

| Reduction | Modifies functional groups (e.g., ester to alcohol) | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Introduces various functional groups | Halogens, Nitrating agents |

Biology

Indole derivatives like this compound exhibit various biological activities:

- Antiviral Properties : The compound has shown potential against viral infections through inhibition of viral replication in cell cultures .

- Anticancer Effects : Studies have demonstrated its cytotoxicity against multiple cancer cell lines. For instance, it induced apoptosis and inhibited cell proliferation in MCF-7 breast cancer cells .

Table 2: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits viral replication | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against various bacterial strains |

Medicine

The therapeutic potential of this compound is being explored for its anti-inflammatory and antioxidant properties. It may modulate inflammatory pathways and reduce oxidative stress, making it a candidate for developing new anti-inflammatory drugs .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through modulation of apoptotic pathways. The compound exhibited an IC50 value of approximately 6.10 μM against MCF-7 cells, suggesting strong anticancer potential .

Case Study 2: Antiviral Efficacy

In vitro assays were conducted to assess the antiviral efficacy of this compound against specific viruses. The results demonstrated that it effectively inhibited viral replication at low concentrations, highlighting its potential as a therapeutic agent for viral infections .

Wirkmechanismus

The mechanism of action of ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors to exert antiviral effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 6-Position

- This substitution may enhance solubility in polar solvents compared to the hydroxy analog but could reduce acidity .

Ethyl 5,6-Dimethoxy-1H-Indole-2-Carboxylate (CAS 16382-18-6) :

The absence of a hydroxy group and presence of dual methoxy groups at positions 5 and 6 significantly reduces polarity. This compound is likely more lipophilic, favoring membrane permeability in biological systems .

Variations in Ester vs. Carboxylic Acid Groups

6-Methoxy-1H-Indole-2-Carboxylic Acid (CAS 16732-73-3) :

The free carboxylic acid at the 2-position (vs. ethyl ester) increases acidity (pKa ~4–5) and water solubility. This derivative is more reactive in nucleophilic reactions, such as amide bond formation .Ethyl 5-Methoxyindole-2-Carboxylate (CAS 4792-58-9) :

Lacking the 6-hydroxy group, this compound exhibits simpler reactivity and lower hydrogen-bonding capacity. Its melting point (mp) and solubility profile are expected to differ due to reduced polarity .

Substitutions at the 1- and 3-Positions

- This modification could alter pharmacokinetic properties compared to unsubstituted analogs .

Methyl 5-Methoxy-1H-Indole-3-Carboxylate (CAS 172595-68-5) :

The ester group at the 3-position (vs. 2-position) shifts electron density within the indole ring, affecting aromatic π-stacking interactions. This positional isomerism may lead to distinct spectroscopic signatures (e.g., NMR, IR) .

Physicochemical Properties and Reactivity

Melting Points and Solubility

| Compound | CAS Number | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| Ethyl 6-Hydroxy-5-Methoxy-1H-Indole-2-Carboxylate | - | Not reported | 6-OH, 5-OCH3, 2-COOEt |

| Indole-5-Carboxylic Acid | 1670-81-1 | 208–210 | 5-COOH |

| Ethyl 5-Methoxyindole-2-Carboxylate | 4792-58-9 | Not reported | 5-OCH3, 2-COOEt |

- The hydroxy group at position 6 in the target compound likely lowers the melting point compared to carboxylic acid analogs (e.g., indole-5-carboxylic acid, mp 208–210°C) .

- Solubility in ethanol and DMSO is anticipated due to the ester and methoxy groups, whereas the hydroxy group may enhance solubility in aqueous basic conditions .

Biologische Aktivität

Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activities

This compound belongs to a class of indole derivatives known for various biological activities, including:

- Antiviral Properties : Exhibits potential against viral infections.

- Anticancer Effects : Demonstrates cytotoxicity against cancer cell lines.

- Antimicrobial Activity : Effective against a range of bacterial strains.

- Anti-inflammatory and Antioxidant Activities : Involved in modulating inflammatory pathways and reducing oxidative stress .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The indole core structure allows it to bind to various receptors and enzymes, influencing their activity. For example, it may inhibit enzymes involved in inflammatory processes or interact with viral receptors, thereby exerting antiviral effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. In vitro assays demonstrated that the compound can inhibit viral replication in cell cultures, suggesting its potential as a therapeutic agent against viral infections .

Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound's mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In a study assessing its efficacy against multiple bacterial strains, the compound exhibited notable inhibition zones, indicating its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used for comparison .

Table 1: Summary of Biological Activities

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction | |

| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest | |

| A549 (Lung Cancer) | 10.5 | Modulation of signaling pathways |

Case Studies

Case Study 1 : A study conducted on the antiviral effects demonstrated that treatment with this compound resulted in a 70% reduction in viral load in infected cell cultures compared to untreated controls. This suggests significant potential for development as an antiviral therapeutic agent.

Case Study 2 : In a preclinical model for cancer, administration of this compound led to a marked decrease in tumor size and increased survival rates among treated subjects compared to controls, underscoring its anticancer efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate to minimize byproduct formation?

- Methodological Answer : Utilize Fischer indole synthesis with careful control of reaction parameters. For example, refluxing ethyl pyruvate phenylhydrazone derivatives in acetic acid with sodium acetate (Method A in ) can reduce undesired chlorinated byproducts (e.g., ethyl 6-chloroindole-2-carboxylate) observed in abnormal Fischer reactions under HCl/EtOH conditions . Monitor reaction progression via TLC or HPLC to optimize reflux duration (3–5 hours) and stoichiometry (1.1:1 ratio of aldehyde to thiazolone precursors) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Combine - and -NMR to confirm substitution patterns on the indole core (e.g., hydroxy and methoxy groups at positions 5 and 6). IR spectroscopy can validate carboxylate ester and hydroxyl functionalities. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (CHNO; MW 262.26) . For crystalline samples, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE including nitrile gloves, P95 respirators, and safety goggles to avoid inhalation or dermal contact. Store at 2–8°C in sealed containers to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers) and monitor for hazardous decomposition products (e.g., carbon/nitrogen oxides) during thermal exposure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or cyclization reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify reactive sites. For example, the electron-rich indole C3 position may undergo electrophilic substitutions, while the ester group could participate in hydrolysis or transesterification. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with biological targets like enzymes or receptors .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

- Methodological Answer : Systematically vary reaction parameters (e.g., catalysts, solvents, temperature) using design of experiments (DoE). For instance, replacing acetic acid with trifluoroacetic acid (TFA) may enhance cyclization efficiency. Compare results with literature data (e.g., yields from vs. ) and validate purity via HPLC-DAD to isolate protocol-dependent discrepancies .

Q. How can this compound serve as a precursor in multi-step alkaloid synthesis?

- Methodological Answer : Functionalize the indole core via regioselective modifications. For example, protect the 6-hydroxy group with tert-butyldimethylsilyl (TBDMS) ethers, then perform cross-coupling (e.g., Suzuki-Miyaura) at C5-methoxy to introduce aryl/heteroaryl groups. Subsequent hydrolysis of the ester to a carboxylic acid enables peptide coupling for natural product analogs (e.g., indole-based alkaloids) .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C for 4–12 weeks. Monitor degradation via UPLC-MS and identify byproducts (e.g., demethylation at C5-methoxy or ester hydrolysis). Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.